molecular formula C7H3ClF2N2S B8065056 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine

4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine

Cat. No.: B8065056
M. Wt: 220.63 g/mol
InChI Key: ILPPKTLVHFEZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine is a chemical compound characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core with a chlorine atom and a difluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine typically involves multiple steps, starting with the construction of the thieno[3,2-D]pyrimidine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical compounds.

Biology: In biological research, this compound can be used to study various biological processes and pathways. Its interactions with biological molecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-6-(difluoromethyl)pyrimidine

  • 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine

  • 4-Chloro-6-(difluoromethyl)nicotinaldehyde

Uniqueness: 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine stands out due to its thieno[3,2-D]pyrimidine core, which provides unique chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4-chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2N2S/c8-6-5-3(11-2-12-6)1-4(13-5)7(9)10/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPPKTLVHFEZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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